2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H9Cl3N2OS and its molecular weight is 299.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.950117 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Analgesic Activity
Research has demonstrated the synthesis of acetamide derivatives, including structures related to 2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, and their potential analgesic activities. These compounds have shown significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models, without affecting motor coordination (Kaplancıklı et al., 2012).
Structure-Activity Relationships in Drug Design
Another study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the use of heterocyclic analogs, including benzothiazole derivatives, to improve metabolic stability. This research underscores the importance of specific heterocycles in designing compounds with desired biological activities (Stec et al., 2011).
Photovoltaic and Nonlinear Optical (NLO) Properties
A comprehensive study on benzothiazolinone acetamide analogs evaluated their vibrational spectra, electronic properties, photochemical and thermochemical modeling for potential use in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and promising NLO activity, indicating their suitability for photovoltaic applications (Mary et al., 2020).
Antitumor Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has uncovered their potential antitumor activity against various cancer cell lines. This work highlights the pharmacological potential of benzothiazole-containing compounds in cancer therapy (Yurttaş et al., 2015).
Antimicrobial Nano‐Materials
Studies have also investigated the antimicrobial activities of benzothiazole acetamide derivatives, revealing efficacy against pathogenic bacteria and Candida species. This research emphasizes the compounds' potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
pKa Determination for Drug Precursors
The acidity constants of benzothiazole acetamide derivatives have been determined, providing valuable information for their development as drug precursors. This study aids in understanding the chemical properties essential for pharmaceutical applications (Duran & Canbaz, 2013).
Properties
IUPAC Name |
2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPBOAUQSNJWQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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